Elenestinib, also known by its developmental code BLU-263, is synthesized by Blueprint Medicines Corporation. It belongs to the class of small molecule inhibitors and specifically targets the c-KIT receptor, making it part of a broader category of kinase inhibitors. Its chemical formula is , and it has been assigned a CAS number of 2505078-08-8 .
The synthesis of elenestinib involves several steps that utilize advanced organic chemistry techniques to construct its complex molecular framework. The primary synthetic route includes:
Elenestinib's molecular structure is characterized by a complex arrangement that includes multiple rings and functional groups conducive to its activity as a kinase inhibitor. The key structural features include:
The molecular weight of elenestinib is approximately 528.60 g/mol, with a polar surface area of 126.52 Ų, indicating its potential bioavailability .
Elenestinib undergoes various chemical reactions that are critical for its pharmacological activity:
These reactions are vital for understanding both the therapeutic efficacy and potential side effects associated with elenestinib treatment .
Elenestinib exerts its therapeutic effects by selectively inhibiting the constitutively active form of the c-KIT receptor caused by mutations such as D816V. The mechanism involves:
Clinical trials have demonstrated significant reductions in serum tryptase levels and improvement in symptoms associated with systemic mastocytosis among treated patients .
Elenestinib exhibits several notable physical and chemical properties:
Relevant data on its physical properties are crucial for formulation development in pharmaceutical applications .
Elenestinib is primarily investigated for its application in treating systemic mastocytosis, particularly forms driven by mutations in the c-KIT gene. Its selective inhibition profile allows it to potentially minimize side effects compared to broader-spectrum therapies. Current research focuses on:
The drug represents a significant advancement in targeted cancer therapies, particularly for conditions associated with specific genetic mutations .
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5